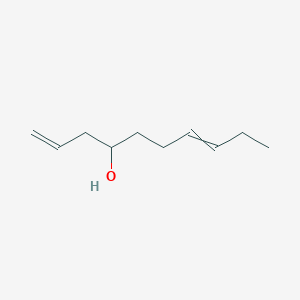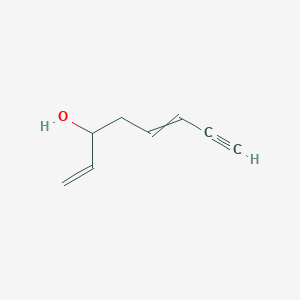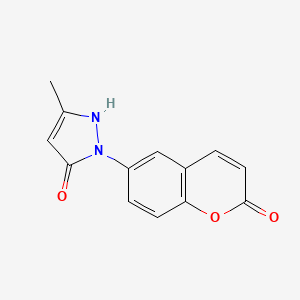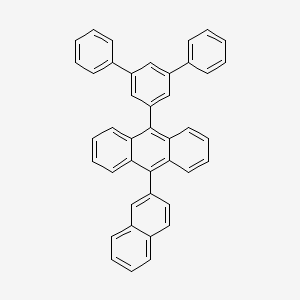![molecular formula C15H11FN2O2S B12529736 2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole CAS No. 821007-34-5](/img/structure/B12529736.png)
2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. This compound is characterized by the presence of a five-membered ring containing an oxygen atom and two nitrogen atoms. It has gained attention due to its potential pharmacological activities, particularly its anticonvulsant properties .
Méthodes De Préparation
The synthesis of 2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole typically involves the reaction of 2-(2-fluorophenoxy)benzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the desired 1,3,4-oxadiazole derivative . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Analyse Des Réactions Chimiques
2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The anticonvulsant activity of 2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole is believed to be mediated through its interaction with benzodiazepine receptors in the brain . This interaction enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to a reduction in neuronal excitability and seizure activity. Additionally, the compound may exert its effects through other unknown mechanisms that are currently under investigation .
Comparaison Avec Des Composés Similaires
2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole can be compared with other 1,3,4-oxadiazole derivatives, such as:
2-[2-(2-Chlorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of fluorine, which may affect its pharmacological properties.
2-[2-(2-Bromophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole: Contains a bromine atom, potentially altering its reactivity and biological activity.
2-[2-(2-Iodophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole: The presence of an iodine atom may enhance its radiographic properties for imaging applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
821007-34-5 |
|---|---|
Formule moléculaire |
C15H11FN2O2S |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
2-[2-(2-fluorophenoxy)phenyl]-5-methylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11FN2O2S/c1-21-15-18-17-14(20-15)10-6-2-4-8-12(10)19-13-9-5-3-7-11(13)16/h2-9H,1H3 |
Clé InChI |
GCTJCXJPVXWAHN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN=C(O1)C2=CC=CC=C2OC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)




![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)

![(1Z)-N~1~-[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]ethanebis(imidoyl) dichloride](/img/structure/B12529731.png)

